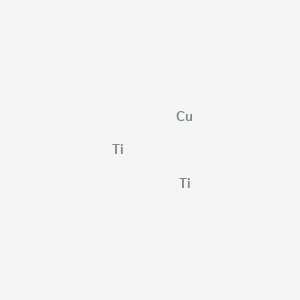
Copper;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-titanium compounds are intermetallic materials that combine the properties of both copper and titanium. These compounds are known for their excellent mechanical strength, corrosion resistance, and electrical conductivity. They are used in various applications, including electronics, aerospace, and biomedical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper-titanium compounds can be synthesized through various methods, including:
Induction Melting: This involves melting copper and titanium together in an induction furnace. The process requires precise control of temperature and atmosphere to prevent oxidation.
Spheroidization Method: This method involves the preparation of spherical copper-titanium alloy powders through induction melting and subsequent processing steps.
Industrial Production Methods:
Vacuum Arc Remelting (VAR): This method involves melting the copper-titanium alloy in a vacuum to produce high-purity ingots.
Electron Beam Melting (EBM): This technique uses an electron beam to melt the alloy, allowing for precise control over the composition and microstructure.
Types of Reactions:
Oxidation: Copper-titanium compounds can undergo oxidation reactions, forming oxides of copper and titanium.
Reduction: These compounds can be reduced to their metallic forms using reducing agents like hydrogen or carbon monoxide.
Substitution: Copper-titanium compounds can participate in substitution reactions, where one metal atom is replaced by another metal atom.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Hydrogen, carbon monoxide, and sodium borohydride are typical reducing agents.
Reaction Conditions: Reactions are typically carried out at high temperatures (above 800°C) and in controlled atmospheres to prevent unwanted side reactions.
Major Products:
Oxides: Copper oxide (CuO) and titanium dioxide (TiO₂) are common products of oxidation reactions.
Metallic Forms: Pure copper and titanium can be obtained through reduction reactions.
Scientific Research Applications
Copper-titanium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their high surface area and reactivity.
Mechanism of Action
Copper-titanium compounds can be compared with other intermetallic compounds such as:
Copper-Aluminum: Known for their excellent electrical conductivity and corrosion resistance, but lack the high strength of copper-titanium compounds.
Titanium-Aluminum: These compounds have high strength and corrosion resistance but are not as electrically conductive as copper-titanium compounds.
Uniqueness:
Combination of Properties: Copper-titanium compounds uniquely combine high strength, corrosion resistance, and electrical conductivity, making them suitable for a wide range of applications.
Biocompatibility: The biocompatibility of copper-titanium compounds makes them ideal for medical applications, unlike many other intermetallic compounds.
Comparison with Similar Compounds
Copper-Nickel: Used in marine applications due to their corrosion resistance.
Titanium-Vanadium: Employed in aerospace applications for their high strength and lightweight properties.
Properties
CAS No. |
12054-13-6 |
|---|---|
Molecular Formula |
CuTi2 |
Molecular Weight |
159.28 g/mol |
IUPAC Name |
copper;titanium |
InChI |
InChI=1S/Cu.2Ti |
InChI Key |
QRUFSERZYBWAOP-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ti].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















